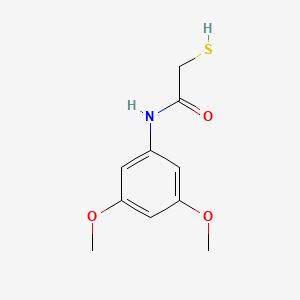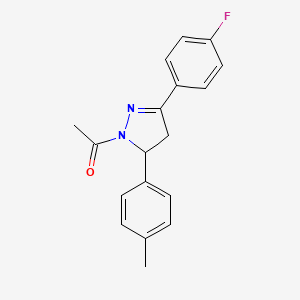![molecular formula C18H14N6OS2 B4186502 3-[4-methyl-5-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B4186502.png)
3-[4-methyl-5-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-1H-indole
Vue d'ensemble
Description
1,3,4-Thiadiazoles and 1,2,4-oxadiazoles are important classes of heterocyclic compounds. They are present as core structural components in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . These compounds have a 5-membered ring system containing a sulfur atom and two-electron donor nitrogen system that exhibit a wide variety of biological activity .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazoles and 1,2,4-oxadiazoles often involves reactions with hydrazonoyl halides . For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .
Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a sulfur atom and two-electron donor nitrogen system . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .
Chemical Reactions Analysis
1,3,4-Thiadiazoles and 1,2,4-oxadiazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structures . For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- A study by Gadegoni and Manda (2013) discussed the synthesis of novel compounds containing 1,3,4-oxadiazole and 1,2,4-triazole moieties, including indoles. These compounds showed antimicrobial activity against both Gram-positive and Gram-negative bacteria, and also demonstrated anti-inflammatory activity (Gadegoni & Manda, 2013).
Microwave-Assisted Synthesis and Antimicrobial Evaluation
- Research by Gomha and Riyadh (2011) explored microwave-assisted synthesis of compounds with indole moieties, including [1,2,4]triazoles, and evaluated their antimicrobial properties. This method showed an efficient way to synthesize these compounds, which were tested for antifungal and antibacterial activities (Gomha & Riyadh, 2011).
Antileishmanial Activity and Theoretical Analysis
- Süleymanoğlu et al. (2017) conducted a study on 4-amino-1,2,4-triazole derivatives, including theoretical analysis via Density Functional Theory (DFT) and evaluation of antileishmanial activity. Their findings suggest significant potential in combating Leishmania infantum, a parasite responsible for leishmaniasis (Süleymanoğlu et al., 2017).
Synthesis and Antibacterial Activity of Benzimidazole Derivatives
- Tien et al. (2016) synthesized derivatives of 2-methylbenzimidazole containing 1,3,4-oxadiazole or 1,2,4-triazole, which were tested for antimicrobial activity against various microorganisms. These compounds may offer new avenues in the development of antibacterial agents (Tien et al., 2016).
Antifungal and Apoptotic Effects Against Candida Species
- A study by Çavușoğlu et al. (2018) highlighted the synthesis of triazole-oxadiazole compounds with significant antifungal and apoptotic effects against various Candida species. This research contributes to the search for effective antifungal agents (Çavușoğlu et al., 2018).
Ultrasound-Assisted Synthesis and Antibacterial Activities
- Shi et al. (2015) reported the ultrasound-assisted synthesis of indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties. This method proved efficient in terms of yield and reaction time, with some compounds showing excellent activity against Staphylococcus aureus and Escherichia coli (Shi et al., 2015).
Mécanisme D'action
The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .
Orientations Futures
The future directions for research on 1,3,4-thiadiazoles and 1,2,4-oxadiazoles are likely to involve further exploration of their biological activities and potential applications as therapeutic agents. For example, some 1,3,4-thiadiazole derivatives have shown significant activity against S. aureus , indicating that these compounds might be used in the future to prevent microbial transmission .
Propriétés
IUPAC Name |
5-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS2/c1-24-17(12-9-19-13-6-3-2-5-11(12)13)21-22-18(24)27-10-15-20-16(23-25-15)14-7-4-8-26-14/h2-9,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKZBBMMCNKKQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=NC(=NO2)C3=CC=CS3)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(2-thienyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-cyclopentyl-4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B4186420.png)
![ethyl 4-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B4186424.png)

![N-(2-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B4186446.png)
![3-chloro-N-{5-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-pyrazol-3-yl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4186453.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4186460.png)
![N-[4-(dimethylamino)benzyl]-1-(methoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4186475.png)
![2-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B4186477.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4186483.png)
![3-(5-chloro-2,4-dimethoxyphenyl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4186490.png)
![2-iodo-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4186495.png)
![4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide](/img/structure/B4186512.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4186519.png)
